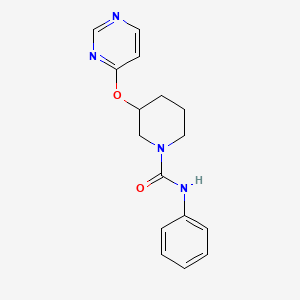

![molecular formula C15H18N4O3S B3016102 N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide CAS No. 2034400-21-8](/img/structure/B3016102.png)

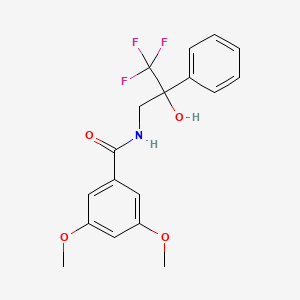

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide” is a chemical compound with the linear formula C9H16N4 . It has been mentioned in various scientific resources .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The exact structure can be determined using techniques like X-ray crystallography .Physical and Chemical Properties Analysis

This compound has a molecular weight of 123.156 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 262.8±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has certain optical properties, such as an index of refraction of 1.689 .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Novel Benzenesulfonamide Derivatives : A study by Fahim and Shalaby (2019) focused on the synthesis of novel benzenesulfonamide derivatives, revealing their potential in vitro antitumor activity against HepG2 and MCF-7 cell lines. The study underscores the compound's utility in antitumor research, highlighting its interaction with KSHV thymidylate synthase complex through theoretical and experimental studies (Fahim & Shalaby, 2019).

Antibacterial and Antifungal Activity : Hassan (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, investigating their antimicrobial activity. This research contributes to the development of new antimicrobial agents with potential applications in combating drug-resistant infections (Hassan, 2013).

Carbonic Anhydrase Inhibition : Angeli et al. (2021) explored the inhibition of human carbonic anhydrase isoforms by benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides. This study provides valuable insights for drug design, especially in developing inhibitors with applications in treating glaucoma, diuretics, and tumors (Angeli et al., 2021).

Antimicrobial Activity of Arylazopyrazole Compounds : Sarvaiya, Gulati, and Patel (2019) synthesized benzenesulfonamide compounds with notable antimicrobial properties against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Chemical Properties and Applications

- Microwave-assisted Synthesis : Gul et al. (2017) presented a study on microwave-assisted synthesis of benzenesulfonamide derivatives, examining their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. The findings indicate the compounds' potential as lead compounds for further studies in cancer research (Gul et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit activity against various infectious diseases .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It’s worth noting that similar pyrazolo[1,5-a]pyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

Similar compounds have been reported to exhibit antibacterial, antifungal, and antiviral activities , suggesting that they may interfere with the biochemical pathways of these organisms.

Result of Action

Similar compounds have been reported to exhibit antibacterial, antifungal, and antiviral activities , suggesting that they may have a significant impact on the cellular functions of these organisms.

Análisis Bioquímico

Biochemical Properties

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphatidylinositol 3-kinase (PI3K) and its regulatory subunits . These interactions are primarily characterized by binding to the active sites of these enzymes, leading to either inhibition or activation of their biochemical functions. The compound’s sulfonamide group is particularly important for its binding affinity and specificity towards these biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly the PI3K/Akt pathway, which is critical for cell growth, proliferation, and survival . Additionally, this compound affects gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in glucose uptake and utilization, which are essential for maintaining cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of PI3K by binding to its catalytic subunit, thereby preventing the phosphorylation of downstream targets . This inhibition leads to a cascade of events that alter cellular functions, including changes in gene expression and metabolic processes. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PI3K activity, resulting in persistent changes in cellular functions. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic use while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. The compound’s metabolism leads to the formation of various metabolites that can influence metabolic flux and metabolite levels within cells. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, the compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are critical for understanding the compound’s activity and function within cells.

Propiedades

IUPAC Name |

4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-17(2)23(21,22)14-5-3-12(4-6-14)15(20)18-9-10-19-13(11-18)7-8-16-19/h3-8H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQIVTOTBZRXKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

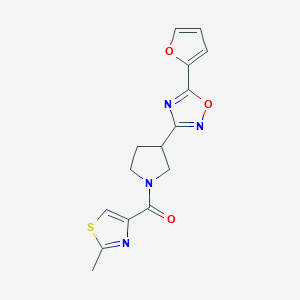

![(Z)-[amino(thiophen-3-yl)methylidene]amino 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B3016023.png)

![8-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B3016025.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3016027.png)

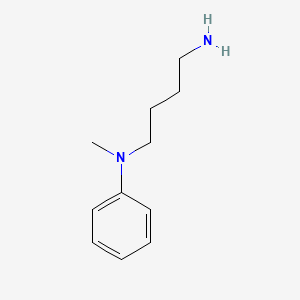

![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)

![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)

![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)

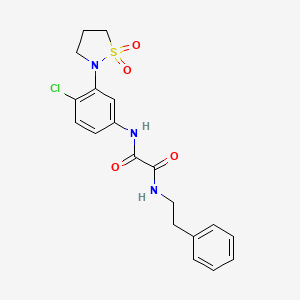

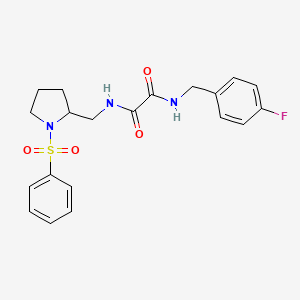

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)